N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at the 2-position and a thiazole ring at the 4-position. The thiazole is further functionalized with a pyridin-3-yl group, while the quinoline’s carboxamide bridge links to the thiazole nitrogen. This structural complexity positions the compound within a class of molecules known for diverse biological activities, including anticancer and antimicrobial properties. Its synthesis typically involves coupling reactions using reagents like HATU or DIPEA, as seen in analogous protocols .
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-5-3-9-23-12-14)16-11-18(20-8-4-10-28-20)24-17-7-2-1-6-15(16)17/h1-13H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOROXHAHIDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound consists of a quinoline core substituted with a thiazole and pyridine moiety, which contributes to its unique chemical properties. The presence of these heterocycles enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4OS |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 1098638-61-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating several thiazole derivatives, it was found that certain compounds demonstrated potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies focus on its ability to induce apoptosis in cancer cells and inhibit tumor growth.
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest in the S and G2/M phases .
Research Findings
In vitro tests on MCF-7 breast cancer cells revealed that derivatives of this compound exhibited IC50 values as low as 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents . Additionally, an in vivo study demonstrated that these compounds effectively reduced tumor size in xenograft models, highlighting their potential for further development as anticancer agents .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability when administered orally .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide exhibit significant antimicrobial effects against various bacterial and fungal strains. For example, derivatives have been tested for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans, showing notable inhibition rates .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells by targeting specific proteins involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs). This mechanism is critical for the development of new cancer therapies aimed at regulating cell division and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated its effectiveness against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Escherichia coli, showcasing its potential as a lead compound in antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies involving different cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated that the compound induced apoptosis in treated cells, confirming its potential as an anticancer agent .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct pharmacological profiles.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-benzothiazol-2-yl)phenyl-piperidine | Contains benzothiazole instead of pyridine | Antimicrobial |
| N-(4-methylthiazol-5-yloxy)-piperidine | Features a methylated thiazole | Anticancer |
| 1-(thiophenesulfonyl)-piperazine | Similar sulfonamide structure | Antimicrobial |
This table highlights how variations in structure can influence biological activity, emphasizing the unique position of this compound in medicinal chemistry .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring (C2 position) and pyridine nitrogen are primary sites for nucleophilic substitution:
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Amination : Reacts with primary amines (e.g., methylamine) under reflux in ethanol to yield substituted thiazole derivatives.
-
Halogenation : Treatment with phosphorus oxychloride (POCl₃) at 80°C introduces chlorine at the C5 position of the thiazole ring.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | Methylamine, EtOH, Δ | C5-NHCH₃ | 72 | |
| Chlorination | POCl₃, 80°C | C5-Cl | 85 |
Oxidation Reactions
The thiophene moiety undergoes selective oxidation:
-
Sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) in acetic acid to form sulfoxide derivatives .
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Ring cleavage : Strong oxidizing agents (e.g., KMnO₄) in acidic conditions degrade the thiophene ring to carboxylic acid fragments .
| Substrate | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Thiophene ring | H₂O₂ (30%) | Thiophene-1-oxide | AcOH, 60°C, 4h |
| Thiophene ring | KMnO₄ | 2-(Carboxy)quinoline | H₂SO₄, Δ |
Cyclization and Condensation
The carboxamide group facilitates cyclization under acidic or basic conditions:
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Pyrimidine formation : Reacts with thiourea in DMF to form fused pyrimidine-thiazole systems .
-
Hydrazide condensation : Interaction with hydrazine hydrate yields hydrazide derivatives, precursors for heterocyclic scaffolds .
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Thiourea cyclization | Thiourea, DMF, Δ | Pyrimidine[5,6-d]thiazole | Anticancer leads |
| Hydrazine condensation | NH₂NH₂·H₂O, EtOH | Quinoline-4-carbohydrazide | Antimicrobial agents |
Electrophilic Aromatic Substitution
The quinoline core undergoes electrophilic substitution at C3 and C7 positions:
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Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups at C3 (major) and C7 (minor) .
-
Sulfonation : Oleum (H₂SO₄·SO₃) selectively sulfonates C7 under controlled temperatures .
| Position | Reaction | Reagents | Product | Orientation |
|---|---|---|---|---|
| C3 | Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro | Para |
| C7 | Sulfonation | Oleum, 40°C | 7-Sulfo | Meta |
Metal Coordination
The pyridine nitrogen and thiazole sulfur act as ligands for transition metals:
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Cu(II) complexes : Forms stable complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis and ESR .
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Pd(II) catalysis : Serves as a ligand in Suzuki-Miyaura cross-coupling reactions .
| Metal Salt | Coordination Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | Pyridine N, Thiazole S | Octahedral | Antioxidant studies |
| PdCl₂ | Pyridine N | Square-planar | Catalysis |
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis : HCl (6M) converts the amide to carboxylic acid.
-
Basic hydrolysis : NaOH (10%) yields the sodium carboxylate salt.
| Conditions | Reagent | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| HCl (6M), Δ | H⁺ | Quinoline-4-carboxylic acid | 2.1 × 10⁻⁴ |
| NaOH (10%), Δ | OH⁻ | Sodium carboxylate | 3.8 × 10⁻⁴ |
Photochemical Reactions
UV irradiation induces thiophene dimerization and quinoline ring rearrangement :
-
Dimerization : Forms a cyclobutane-linked dimer at λ > 300 nm .
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Ring-opening : Generates azepine derivatives via Norrish-type pathways .
Key Research Findings
-
The compound’s thiazole-thiophene interaction enhances electrophilic reactivity at C5 (thiazole) and C2 (thiophene) .
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Steric hindrance from the pyridine ring limits substitution at the quinoline C8 position .
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Metal complexes show enhanced bioactivity compared to the parent compound, particularly in antimicrobial assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Quinoline Scaffolds
Compounds sharing the thiazole-quinoline-carboxamide backbone but differing in substituents demonstrate how structural modifications influence properties:
Key Observations:
- Substituent Impact on Yield: The target compound’s synthetic yield (if similar to KM-4-263-3) may be low (~8%) compared to naphthalene-containing analogs (~19.8%) .
- Bioactivity Trends: Thiophene-containing analogs (e.g., compounds 26–29 in ) exhibit potent anticancer activity (IC₅₀ ~9–10 µM), outperforming doxorubicin in breast cancer models . This suggests that the thiophene moiety in the target compound may enhance antiproliferative effects.
- Solubility and Binding: Morpholinomethyl/piperazinyl groups in compounds improve solubility and target engagement, whereas the target compound’s pyridin-3-yl-thiophene combination may optimize hydrophobic interactions in enzyme binding pockets .
Thiophene-Containing Derivatives
Thiophene-based analogs are prominent in anticancer research:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26, ): IC₅₀ = 10.25 µM (breast cancer) .
- (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29, ): IC₅₀ = 9.39 µM, highlighting the synergy between thiophene and thiazole/benzothiazole groups .
The target compound’s quinoline-thiophene-thiazole architecture may offer superior pharmacokinetic profiles due to enhanced aromatic stacking and metabolic stability compared to sulfonamide-linked thiophenes .
Pyridine-Functionalized Thiazole Carboxamides
Compounds like N-(4-(4-(2-(2-methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (44, ) demonstrate how pyridine positioning (e.g., 2-methoxyethoxy at pyridin-4-yl) affects bioactivity. Although these analogs target prion diseases, their structural parallels to the target compound underscore the importance of pyridine-thiazole interactions in modulating CNS permeability .
Research Findings and Implications
- Synthetic Challenges: Low yields in analogs (e.g., 8% for KM-4-263-3 , 6% for compound 47 ) suggest that the target compound’s synthesis may require optimization of coupling reagents or purification methods.
- Therapeutic Potential: The thiophene-quinoline-thiazole triad aligns with structural motifs in and , which show IC₅₀ values 3× lower than doxorubicin, positioning the compound as a candidate for breast cancer therapy .
- Comparative Limitations: Unlike compounds with solubilizing morpholine/piperazine groups, the target compound’s pyridin-3-yl-thiophene motif may limit aqueous solubility, necessitating formulation studies .
Q & A
Q. What are the common synthetic routes for synthesizing N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, and how is purity assessed?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including:
- Amidation/Condensation : Coupling a quinoline-4-carboxylic acid derivative with a thiazol-2-amine intermediate using reagents like PyBOP or HATU in DMF, followed by NMM or DIEA as a base .
- Cyclization : Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
- Purification : Flash chromatography (e.g., n-hexane/ethyl acetate gradients) or preparative TLC .
- Purity Assessment :
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy :
- 1H NMR : Identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridine protons at δ 8.3–8.6 ppm) .
- 13C NMR : Confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural characterization?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC (heteronuclear single-quantum coherence) to correlate 1H and 13C signals, resolving overlapping peaks in complex aromatic regions .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and connectivity, as demonstrated for thiazole-quinoline analogs .
Q. What strategies optimize the yield in multi-step syntheses of this compound?
- Methodological Answer :
- Reagent Stoichiometry : Use 1.1–1.5 equivalents of coupling agents (e.g., PyBOP) to drive amidation to completion .
- Catalytic Additives : Copper iodide (CuI) and (S)-proline enhance Ullmann-type couplings for aryl-amine bonds .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; ethanol/water mixtures aid precipitation .
- Yield Data from Evidence :
| Step | Yield Improvement Strategy | Reported Yield |
|---|---|---|
| Amidation | Excess HATU + DIEA | 59–76% |
| Cyclization | Microwave-assisted heating | 70% (vs. 45% conventional) |
Q. How do reaction conditions influence by-product formation in the synthesis?
- Methodological Answer :
- Oxidative By-Products : Use inert atmospheres (N2/Ar) to prevent oxidation of thiol or amine intermediates .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in acid-sensitive steps (e.g., Boc deprotection) .
- Catalyst Screening : Avoiding excess Lawesson’s reagent reduces sulfur-based impurities in thioamide formation .
Q. What methodological considerations are critical for assessing the compound’s stability?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Use amber vials to prevent photodegradation of the thiophene moiety .
- Solution Stability : Avoid DMSO for long-term storage; use lyophilized solids stored at -20°C .
Q. How can computational methods predict the reactivity of functional groups in this compound?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (e.g., reactivity of thiophene vs. pyridine rings) using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina, leveraging structural analogs .
Q. What in vitro assays are suitable for evaluating biological activity, based on structural analogs?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay for EGFR or VEGFR2 targets, given quinoline-thiazole scaffolds’ kinase affinity .
- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli, referencing thiophene-containing analogs .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
